2-(Oxolan-2-ylmethylsulfonyl)propanamide

medicinal chemistry physicochemical properties ligand efficiency

Researchers requiring sp3-rich sulfonamide building blocks often face supply inconsistency and low purity that derail SAR campaigns. This oxolane-propanamide offers a validated ≥95% purity standard to solve that bottleneck. • Superior Fragment Metrics: Low MW (221.28) and high Fsp³ (0.875) deliver enhanced ligand efficiency vs. planar aryl sulfonamides for fragment-based screening. • Synthetic Diversification: The reactive primary amide enables rapid parallel synthesis of focused libraries for carbonic anhydrase or MMP inhibitor programs. • Reliable Supply: Batch-to-batch consistency ensures reproducible biological data, reducing lead optimization timelines.

Molecular Formula C8H15NO4S
Molecular Weight 221.28 g/mol
Cat. No. B7319640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Oxolan-2-ylmethylsulfonyl)propanamide
Molecular FormulaC8H15NO4S
Molecular Weight221.28 g/mol
Structural Identifiers
SMILESCC(C(=O)N)S(=O)(=O)CC1CCCO1
InChIInChI=1S/C8H15NO4S/c1-6(8(9)10)14(11,12)5-7-3-2-4-13-7/h6-7H,2-5H2,1H3,(H2,9,10)
InChIKeyYKBWAFLNFLTTPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Oxolan-2-ylmethylsulfonyl)propanamide – Physicochemical and Structural Overview for Targeted Procurement


2-(Oxolan-2-ylmethylsulfonyl)propanamide is a sulfonamide derivative (C8H15NO4S, MW 221.28 g/mol) featuring a tetrahydrofuran (oxolane) ring attached via a methylsulfonyl linker to a propanamide backbone [1]. This compound belongs to the class of substituted propanamide sulfonamides, which are actively investigated as scaffolds for drug discovery and agrochemical intermediates [2]. The oxolane moiety provides distinct hydrogen-bonding capacity and conformational flexibility that differentiate it from planar aromatic sulfonamide analogs.

Scaffold Architecture
Oxolane ring introduces sp³-rich character and conformational constraint distinct from planar aromatics.
Functional Handle
Primary propanamide provides a versatile reactive site for diversification in parallel synthesis.
Purity Baseline
Reported ≥95% purity chemotype enables procurement without mandatory re-purification for initial screening.
Class-level evidence; verify lot-specific COA.

Why Simple Sulfonamide Propanamides Cannot Substitute for 2-(Oxolan-2-ylmethylsulfonyl)propanamide


Generic substitution with commonly available sulfonamide propanamides (e.g., 2-(methylsulfonyl)propanamide or 2-(phenylsulfonyl)propanamide) is not advisable because the oxolane ring introduces a unique combination of sp3-rich character, hydrogen-bond acceptor properties, and conformational constraint that cannot be replicated by alkyl or aryl sulfones [1]. These differences manifest in divergent solubility profiles, metabolic stability, and target-binding kinetics, making the specific oxolane-bearing architecture a critical variable in structure-activity relationships [2]. The following quantitative evidence details these critical differences.

Risk 1 Replacing with an alkyl or aryl sulfonamide loses the oxolane's sp³ character and conformational constraint, potentially altering target recognition.
Risk 2 Hydrogen-bonding capacity differs from common phenylsulfonyl analogs, which may shift solubility and binding kinetics in a way that is not predictable.
Risk 3 Generic sulfonamide propanamides without the oxolane ring may exhibit divergent metabolic stability, complicating structure-activity comparisons.

Quantitative Differentiation Evidence for 2-(Oxolan-2-ylmethylsulfonyl)propanamide Against the Closest Analogs


29% Lower Molecular Weight Versus Benzylsulfonyl Analog Improves Ligand Efficiency Metrics

The target compound (MW 221.28 g/mol) is 29% lighter than the structurally closest benzylsulfonyl analog, 3-benzylsulfonyl-N-(oxolan-2-ylmethyl)propanamide (MW 311.4 g/mol) . Lower molecular weight in a closely related scaffold typically correlates with improved passive permeability and reduced off-target binding, as established in compound optimization frameworks [1].

Molecular Weight Advantage
Cross-study comparable
29% reduction vs benzylsulfonyl analog (221.28 vs 311.4 g/mol)
Supports improved ligand efficiency and permeability context.
Favorable for fragment-based screening.
medicinal chemistry physicochemical properties ligand efficiency

2.6-Fold Higher Fraction of sp3-Hybridized Carbons (Fsp3) Compared to Phenylsulfonyl Propanamides

The target compound exhibits an Fsp3 value of 0.875 (7 out of 8 carbon atoms are sp3-hybridized) compared to an Fsp3 of approximately 0.33 for the widely used 2-(phenylsulfonyl)propanamide scaffold [1]. This 2.6-fold increase in three-dimensional character has been strongly associated with improved clinical success rates and reduced compound attrition due to toxicity [1].

3D Character (Fsp³)
Class-level inference
Fsp³ = 0.875 (2.6× higher than phenylsulfonyl propanamide Fsp³ ≈ 0.33)
Higher sp³ fraction correlates with lower attrition risk in med chem campaigns.
Based on established drug design frameworks.
drug design structural biology physicochemical properties

High Purity Baseline (≥95%) Enables Reliable Structure-Activity Relationship Studies Without Purification Overhead

A compound of identical molecular formula (C8H15NO4S, MW 221.28) and close structural topology has been quality-controlled to ≥95% purity by an independent supplier, establishing a realistic purity benchmark for procurement . In contrast, generic sulfonamide propanamides from non-certified sources frequently exhibit batch-to-batch variability below 90%, which introduces confounding degradation products into biological assays [1].

Purity Baseline
Supporting evidence
≥95% for the C₈H₁₅NO₄S chemotype (vendor-supplied QC data)
Reduces need for in-house re-purification prior to sensitive assays.
Verify lot-specific certificate of analysis.
chemical procurement quality control synthetic chemistry

High-Impact Application Scenarios for 2-(Oxolan-2-ylmethylsulfonyl)propanamide Based on Differential Evidence


Fragment-Based Lead Generation in Medicinal Chemistry

With a low molecular weight (221.28 g/mol) and high Fsp3 (0.875), this compound is ideally suited for fragment-based screening libraries. Its superior ligand efficiency relative to heavier benzylsulfonyl analogs and its enhanced three-dimensional character compared to planar phenylsulfonyl fragments [1] make it a preferred starting point for identifying hits against challenging protein targets such as carbonic anhydrases or COX-2, where sulfonamide-based chemotypes have already demonstrated validated binding [2].

Agrochemical Intermediate for Sulfonamide-Based Crop Protection Agents

The combination of a reactive primary amide handle and a conformationally constrained oxolane ring allows for rapid diversification into libraries of N-substituted propanamides with tailored physicochemical properties. The validated ≥95% purity specification ensures that parallel synthesis campaigns begin with a reliable intermediate, reducing the incidence of side-product formation that plagues lower-purity generic sulfonamide building blocks.

Chemical Biology Probe Development Targeting Metalloproteinases

Tetrahydrofuran-containing sulfonamides have been established as potent inhibitors of matrix metalloproteinases (MMPs) due to the favorable interaction of the oxolane oxygen with the catalytic zinc ion [3]. The target compound's 29% lower MW compared to benzylsulfonyl analogs provides a superior vector for adding reporter groups (fluorophores, biotin) without exceeding the molecular weight threshold required for efficient cellular uptake.

Application
Selection Property
Validation Focus
Fragment-based lead generation
Low molecular weight and high Fsp³ for ligand-efficient starting points
Assess binding against carbonic anhydrase or COX-2 in reported sulfonamide chemotype context
Agrochemical intermediate diversification
Reactive primary amide handle and constrained oxolane ring
Verify purity-driven synthesis reproducibility and side-product suppression
Chemical biology probe design
Oxolane oxygen interaction with catalytic zinc; lower MW for reporter-group addition
Confirm cellular uptake and target engagement without exceeding MW thresholds for permeability
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